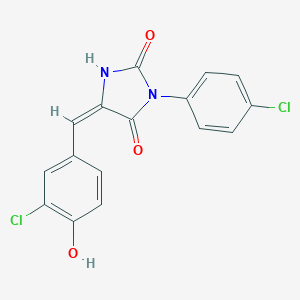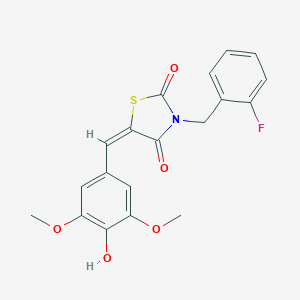![molecular formula C15H15NO5S B305790 Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. It may also inhibit nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have several biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats and improve insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a therapeutic agent for diabetes and cancer. It may also be useful in studying the mechanisms of glucose and lipid metabolism, inflammation, and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate its mechanism of action and its effects on glucose and lipid metabolism, inflammation, and apoptosis. Another direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, it may be useful to explore its potential as a drug delivery system or as a precursor for other thiazolidinedione derivatives.
Méthodes De Synthèse
The synthesis of Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of isopropyl acetoacetate with 3-hydroxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid. The resulting compound is then purified by recrystallization. The yield of the synthesis is approximately 70%.
Applications De Recherche Scientifique
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research. It has been studied for its antidiabetic, antitumor, and anti-inflammatory properties. It has also been investigated for its effects on oxidative stress and apoptosis in cancer cells.
Propriétés
Nom du produit |
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
|---|---|
Formule moléculaire |
C15H15NO5S |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
propan-2-yl 2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C15H15NO5S/c1-9(2)21-13(18)8-16-14(19)12(22-15(16)20)7-10-4-3-5-11(17)6-10/h3-7,9,17H,8H2,1-2H3/b12-7+ |
Clé InChI |
MQBCYTVYNVEQAX-KPKJPENVSA-N |
SMILES isomérique |
CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=O |
SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=O |
SMILES canonique |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)